molecular formula C10H18N2O3 B7927882 (2-Acetylamino-cyclohexylamino)-acetic acid

(2-Acetylamino-cyclohexylamino)-acetic acid

Cat. No.: B7927882
M. Wt: 214.26 g/mol
InChI Key: MXKPIMIQHDSTEA-UHFFFAOYSA-N
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Description

(2-Acetylamino-cyclohexylamino)-acetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylamino group attached to a cyclohexylamino moiety, which is further connected to an acetic acid group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetylamino-cyclohexylamino)-acetic acid typically involves the reaction of cyclohexylamine with acetic anhydride to form an intermediate, which is then reacted with glycine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

  • Cyclohexylamine reacts with acetic anhydride to form N-acetylcyclohexylamine.
  • N-acetylcyclohexylamine is then reacted with glycine in the presence of a suitable catalyst to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure maximum conversion and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Acetylamino-cyclohexylamino)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Acetylamino-cyclohexylamino)-acetic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development and biochemical research.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new medications targeting various diseases.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2-Acetylamino-cyclohexylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group may facilitate binding to active sites, while the cyclohexylamino moiety can enhance the compound’s stability and bioavailability. The pathways involved in its action

Properties

IUPAC Name

2-[(2-acetamidocyclohexyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7(13)12-9-5-3-2-4-8(9)11-6-10(14)15/h8-9,11H,2-6H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKPIMIQHDSTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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